Cas no 158609-09-7 (3-Chloro-2,6-dimethoxypyridine)

3-Chloro-2,6-dimethoxypyridine is a halogenated pyridine derivative characterized by its chloro and methoxy functional groups at the 3, 2, and 6 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its electron-rich aromatic system and reactive chloro substituent make it suitable for further functionalization via cross-coupling or nucleophilic substitution reactions. The dimethoxy groups enhance stability while directing regioselectivity in subsequent transformations. With a well-defined molecular structure, it offers consistent reactivity, making it valuable for constructing complex heterocyclic frameworks. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
3-Chloro-2,6-dimethoxypyridine structure
158609-09-7 structure
Product Name:3-Chloro-2,6-dimethoxypyridine
CAS No:158609-09-7
MF:C7H8ClNO2
MW:173.596920967102
CID:1106977
PubChem ID:67339972
Update Time:2025-05-23

3-Chloro-2,6-dimethoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-2,6-dimethoxy-Pyridine
    • 3-Chloro-2,6-dimethoxypyridine
    • CS-0194115
    • E91585
    • MFCD18415674
    • 158609-09-7
    • AKOS027425727
    • MDL: MFCD18415674
    • Inchi: 1S/C7H8ClNO2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,1-2H3
    • InChI Key: RVCDKCLNHMGHSN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=C1OC)OC

Computed Properties

  • Exact Mass: 173.0243562g/mol
  • Monoisotopic Mass: 173.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 31.4Ų

3-Chloro-2,6-dimethoxypyridine Pricemore >>

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Additional information on 3-Chloro-2,6-dimethoxypyridine

Research Brief on 3-Chloro-2,6-dimethoxypyridine (CAS: 158609-09-7) in Chemical Biology and Pharmaceutical Applications

3-Chloro-2,6-dimethoxypyridine (CAS: 158609-09-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Its unique chemical structure, featuring a chloro substituent at the 3-position and methoxy groups at the 2- and 6-positions, makes it a valuable building block for constructing complex molecular architectures.

Recent studies have highlighted the role of 3-Chloro-2,6-dimethoxypyridine in the development of novel kinase inhibitors. Kinases are crucial targets in cancer therapy, and the ability of this compound to serve as a scaffold for designing selective inhibitors has been demonstrated in several preclinical studies. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported the synthesis of a series of pyridine-based inhibitors using 3-Chloro-2,6-dimethoxypyridine as a starting material, which showed promising activity against specific oncogenic kinases.

In addition to its applications in kinase inhibitor development, 3-Chloro-2,6-dimethoxypyridine has been employed in the synthesis of antimicrobial agents. A 2022 study published in Bioorganic & Medicinal Chemistry Letters described the use of this compound in creating novel pyridine derivatives with potent activity against drug-resistant bacterial strains. The researchers attributed the enhanced antimicrobial properties to the electron-withdrawing effect of the chloro group and the steric influence of the methoxy substituents, which likely improve target binding.

The compound's utility extends to materials science as well. Recent work published in ACS Applied Materials & Interfaces (2023) demonstrated its incorporation into organic semiconductors for biomedical sensing applications. The electron-rich nature of the dimethoxypyridine moiety, combined with the chloro group's ability to participate in halogen bonding, makes this compound particularly suitable for designing functional materials with tunable electronic properties.

From a synthetic chemistry perspective, several innovative methodologies have been developed for the modification of 3-Chloro-2,6-dimethoxypyridine. A notable advancement reported in Organic Letters (2023) involves a palladium-catalyzed cross-coupling reaction that enables selective functionalization at the 4-position while preserving the chloro and methoxy groups. This development significantly expands the structural diversity accessible from this important intermediate.

Looking forward, the pharmaceutical industry continues to explore 3-Chloro-2,6-dimethoxypyridine as a privileged scaffold in drug discovery. Its balanced lipophilicity and ability to participate in diverse molecular interactions make it particularly valuable for addressing challenging biological targets. Current research efforts are focusing on leveraging this compound for the development of next-generation therapeutics targeting protein-protein interactions and allosteric binding sites.

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